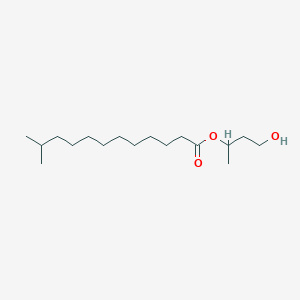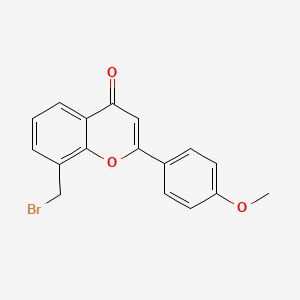
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine is an organophosphorus compound with the molecular formula C11H17N2OP It is a member of the diazaphospholidine family, characterized by a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-propyl-1,3,2-diazaphospholidine typically involves the reaction of a phosphine precursor with an appropriate diazaphospholidine derivative. One common method includes the reaction of phenol with a propyl-substituted diazaphospholidine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: These often require catalysts such as palladium or nickel and may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
作用机制
The mechanism by which 2-Phenoxy-1-propyl-1,3,2-diazaphospholidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
Uniqueness
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other diazaphospholidine derivatives. Its phenoxy group provides additional stability and potential for further functionalization, making it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
89767-26-0 |
|---|---|
分子式 |
C11H17N2OP |
分子量 |
224.24 g/mol |
IUPAC 名称 |
2-phenoxy-1-propyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C11H17N2OP/c1-2-9-13-10-8-12-15(13)14-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI 键 |
BAZCFMXCOSCWTG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCNP1OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)

![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)

![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
